4-Ethylidenecyclohexa-2,5-dien-1-one

Medicinal chemistry quinone methide reactivity lead optimization

4-Ethylidenecyclohexa-2,5-dien-1-one (CAS 55182-47-3) is a minimal, unsubstituted p-quinone methide scaffold (MW 120.15, logP 1.4) specifically chosen for research where steric accessibility is non-negotiable. Unlike 2,6-di-tert-butyl analogs (CAS 6738-27-8), this parent compound lacks bulky groups that impede nucleophilic attack, ensuring unattenuated electrophilic reactivity for kinetic trapping assays, DNA alkylation studies, and unbiased fragment-based screening against targets like 5-/15-lipoxygenase. Its documented differentiation-inducing activity further distinguishes it as a unique chemical biology tool. Procure this fragment-compliant, antioxidant-active compound with verified ≥98% purity for reliable, reproducible lead optimization.

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
CAS No. 55182-47-3
Cat. No. B14635193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylidenecyclohexa-2,5-dien-1-one
CAS55182-47-3
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC=C1C=CC(=O)C=C1
InChIInChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H3
InChIKeyGVFJQVRHNHVGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 4-Ethylidenecyclohexa-2,5-dien-1-one (CAS 55182-47-3) – Structure, Class, and Procurement Context


4-Ethylidenecyclohexa-2,5-dien-1-one (CAS 55182‑47‑3, molecular formula C₈H₈O, MW 120.15 g·mol⁻¹) is a member of the p‑quinone methide (4‑alkylidene‑2,5‑cyclohexadien‑1‑one) family [1]. It carries a single ethylidene substituent at the 4‑position without ring‑activating or steric‑blocking groups, yielding a minimal, unencumbered quinone methide scaffold. This structural simplicity contrasts with the commonly encountered 2,6‑di‑tert‑butyl‑4‑ethylidene analog (CAS 6738‑27‑8) and distinguishes the compound for applications where steric accessibility and the intrinsic electrophilicity of the p‑quinone methide are required .

Why 4-Ethylidenecyclohexa-2,5-dien-1-one Cannot Be Interchanged with Bulkier Quinone Methide Analogs


Substitution at the 2‑ and 6‑positions of the cyclohexadienone ring drastically alters both the steric environment around the reactive exocyclic double bond and the compound’s physicochemical profile. The parent 4‑ethylidene system (CAS 55182‑47‑3) has a topological polar surface area of only 17.1 Ų and a computed logP of 1.4, whereas the 2,6‑di‑tert‑butyl analog (CAS 6738‑27‑8) carries significant steric bulk (MW 232.36 g·mol⁻¹, boiling point 324.8 °C) that impedes nucleophilic attack at the quinone methide carbon [1][2]. Consequently, generic substitution risks either loss of desired reactivity (in conjugate‑addition or DNA‑alkylation studies) or introduction of unintended hydrophobic effects that alter cellular uptake and target engagement. The following quantitative evidence clarifies where 4‑ethylidenecyclohexa‑2,5‑dien‑1‑one provides measurable differentiation.

Quantitative Differentiation Evidence for 4-Ethylidenecyclohexa-2,5-dien-1-one vs. Closest Analogs


Molecular Weight and Steric Accessibility vs. 2,6-Di-tert-butyl-4-ethylidene Analog

The parent 4‑ethylidenecyclohexa‑2,5‑dien‑1‑one (MW 120.15 g·mol⁻¹, zero rotatable bonds, topological polar surface area 17.1 Ų) is approximately 93 % lighter and devoid of steric shielding compared to 2,6‑di‑tert‑butyl‑4‑ethylidenecyclohexa‑2,5‑dien‑1‑one (MW 232.36 g·mol⁻¹) [1][2]. The absence of tert‑butyl groups leaves the ethylidene double bond fully accessible for conjugate addition or Michael‑type reactions, which is essential when the quinone methide serves as a DNA‑alkylating warhead or a probe for nucleophile trapping [3].

Medicinal chemistry quinone methide reactivity lead optimization

Lipoxygenase Inhibitory Activity – Observation from MeSH Pharmacological Classification

According to the Medical University of Lublin MeSH concept record, 4‑ethylidenecyclohexa‑2,5‑dien‑1‑one is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism; it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. While direct, comparative IC₅₀ values for this exact compound against e.g. 5‑LOX were not retrieved in the curated public domain, the pharmacological annotation distinguishes it from 2,6‑dialkylated analogs that lack this primary activity assignment, pointing to the pharmacophoric importance of the unsubstituted para‑quinone methide core.

Inflammation lipoxygenase arachidonic acid cascade

Induction of Cellular Differentiation vs. Undifferentiated Proliferation Arrest

A structured biological annotation for 4‑ethylidenecyclohexa‑2,5‑dien‑1‑one states that the compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting a potential differentiation‑therapy mechanism [1]. In the broader class of quinone methides, this differentiation‑inducing property is not uniformly observed; many analogs (e.g., 2,6‑dialkyl‑4‑alkylidene variants) are primarily studied as polymerization inhibitors or fragrance intermediates rather than as differentiation agents .

Cancer differentiation therapy psoriasis

LogP and Lipophilicity-Driven Property Differentiation vs. 2,6-Dialkyl Analogs

The computed XLogP3 of 4‑ethylidenecyclohexa‑2,5‑dien‑1‑one is 1.4, placing it within the favorable range for lead‑like and fragment‑based screening libraries (typically XLogP ≤ 3) [1]. By contrast, the 2,6‑di‑tert‑butyl analog has a significantly higher logP (estimated >4 based on structural contribution of two tert‑butyl groups) and a boiling point of 324.8 °C [2], indicating greater lipophilicity and reduced aqueous solubility. This difference in physicochemical properties makes the parent compound a more tractable fragment or early lead scaffold when favorable ADME parameters are required.

ADME profiling drug likeness fragment-based screening

Antioxidant Function in Lipidic Systems – MeSH-Annotated Activity

The MeSH classification records that 4‑ethylidenecyclohexa‑2,5‑dien‑1‑one serves as an antioxidant in fats and oils [1]. This functional annotation is consistent with the ability of the para‑quinone methide core to trap lipid‑derived radicals, a property that depends on the unhindered exocyclic double bond. 2,6‑Dialkylated analogs are primarily utilized as polymerization inhibitors for unsaturated monomers (e.g., patent US 5,670,692) rather than as lipid‑phase antioxidants because the steric bulk retards radical‑scavenging kinetics [2].

Antioxidant lipid peroxidation food chemistry

Where 4-Ethylidenecyclohexa-2,5-dien-1-one Delivers the Strongest Scientific or Industrial Advantage


Fragment-Based Drug Discovery Targeting Lipoxygenase or the Arachidonic Acid Cascade

With a molecular weight of 120.15 g·mol⁻¹, XLogP3 = 1.4, and only one hydrogen bond acceptor, the compound meets all fragment‑library criteria and carries a MeSH‑annotated lipoxygenase‑inhibitor activity [1][2]. Its minimal steric profile allows unbiased exploration of the 5‑LOX or 15‑LOX active site without confounding substituent effects, making it an ideal starting fragment for structure‑based optimization of anti‑inflammatory leads.

Mechanistic Probe for Quinone Methide Reactivity and DNA Alkylation Studies

The unhindered ethylidene group in 4‑ethylidenecyclohexa‑2,5‑dien‑1‑one preserves the full electrophilic character of the para‑quinone methide, enabling kinetic studies of nucleophilic trapping by DNA bases, glutathione, or protein thiols without steric retardation [3]. This contrasts with 2,6‑dialkylated analogs that show attenuated alkylation rates and are preferentially used as stereoselective conjugate‑addition reagents in organic synthesis .

Cell Differentiation and Anticancer Lead Identification

The compound’s annotated ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation supports its use as a tool compound or lead scaffold in phenotypic screening programs for differentiation‑inducing anticancer agents or anti‑psoriatic drugs [4]. Substituted analogs lack this documented differentiation activity, making the parent uniquely suited for this therapeutic investigation avenue.

Lipid-Phase Antioxidant Development for Food, Cosmetic, or Biodiesel Formulations

Classified as an antioxidant in fats and oils, 4‑ethylidenecyclohexa‑2,5‑dien‑1‑one offers a compact, synthetic alternative to natural phenolic antioxidants [5]. Its low molecular weight and favorable logP suggest good miscibility with lipid matrices, positioning it for R&D evaluation in edible oil preservation, cosmetic actives against lipid peroxidation, or biodiesel oxidative stability enhancement.

Quote Request

Request a Quote for 4-Ethylidenecyclohexa-2,5-dien-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.